molecular formula C4H8ClNO B571562 3-Aminocyclobutanone hydrochloride CAS No. 1035374-20-9

3-Aminocyclobutanone hydrochloride

Cat. No.: B571562
CAS No.: 1035374-20-9
M. Wt: 121.564
InChI Key: NEQHFBUOBOTJDV-UHFFFAOYSA-N
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Description

3-Aminocyclobutanone hydrochloride is an organic compound with the molecular formula C4H8ClNO It is a derivative of cyclobutanone, where an amino group is attached to the third carbon of the cyclobutanone ring, and it is stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Aminocyclobutanone hydrochloride typically involves the chemical synthesis of 3-oxocyclobutylamine, which is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclobutanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-Aminocyclobutanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutanone ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminocyclobutanone hydrochloride include:

  • 3-Aminocyclobutanol hydrochloride
  • 3,3-Difluorocyclobutanamine hydrochloride
  • Cyclobutanecarboxylic acid derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a cyclobutanone ring

Properties

IUPAC Name

3-aminocyclobutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c5-3-1-4(6)2-3;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQHFBUOBOTJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677548
Record name 3-Aminocyclobutan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035374-20-9
Record name 3-Aminocyclobutan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclobutan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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